A Comprehensive Technical Guide to the Chemical Structure and Properties of Guaijaverin
A Comprehensive Technical Guide to the Chemical Structure and Properties of Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside), a naturally occurring flavonoid. It details its chemical identity, physicochemical properties, biological activities with associated quantitative data, and relevant experimental methodologies.
Chemical Identity and Structure
Guaijaverin is a flavonoid, specifically classified as a flavonol glycoside. Its core structure consists of the aglycone quercetin, which is glycosidically linked to an arabinose sugar moiety at the C3 position.[1][2] This compound is also known by several synonyms, including Feniculin, Guajavarin, and Quercetin 3-O-α-L-arabinopyranoside.[3][4]
The fundamental chemical details are summarized below:
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one[5][] |
| Molecular Formula | C₂₀H₁₈O₁₁[5][][7] |
| Molecular Weight | 434.35 g/mol [][7] |
| CAS Number | 22255-13-6[1][7] |
| Canonical SMILES | C1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[3][5] |
| Appearance | Yellow powder[3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3] |
| Storage | Desiccate at -20°C[3] |
Quantitative Biological Activity
Guaijaverin has been demonstrated to be a potent inhibitor of several enzymes, highlighting its therapeutic potential. The key quantitative metrics from inhibitory assays are presented below.
| Target Enzyme | IC₅₀ Value | Biological Context | Source |
| Urease | 120 μM[7][8] | Inhibition of urease is a target for treating infections by urease-producing bacteria (e.g., Helicobacter pylori). | [7][8] |
| α-Glucosidase | 17.23 ± 0.75 μM | Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, a mechanism relevant to managing type 2 diabetes. | [9] |
Key Experimental Protocols
This section outlines the methodologies employed in the isolation, characterization, and functional analysis of Guaijaverin as described in the cited literature.
Isolation and Purification
Guaijaverin is a natural product isolated from various plant sources, including the leaves of Psidium guajava (common guava) and Costus spiralis.[1][9] A common method for its extraction and purification is bioactivity-guided fractionation.
Protocol Outline: Bioautography-Directed Chromatographic Fractionation [3]
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Crude Extraction: Plant material (e.g., P. guajava leaves) is macerated in a solvent, typically methanol, to produce a crude extract.
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Solvent Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.
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Chromatographic Fractionation: The biologically active fraction (identified via bioautography) is subjected to further separation using chromatographic techniques, such as column chromatography.
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Identification: The final isolated compound is identified and its structure confirmed using spectroscopic methods, including:
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)
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High-Performance Liquid Chromatography (HPLC)
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Caption: Workflow for the isolation and identification of Guaijaverin.
Target Interaction Analysis
To understand how Guaijaverin interacts with its molecular targets, specific biophysical and computational techniques are used.
Protocol Outline: α-Glucosidase Interaction Study [9]
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Inhibitory Assay: The IC₅₀ value is determined by measuring the activity of α-glucosidase in the presence of varying concentrations of Guaijaverin.
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Conformational Change Analysis: Circular dichroism (CD) spectroscopy is employed to analyze changes in the secondary structure of the α-glucosidase enzyme upon binding of Guaijaverin. This reveals if the compound induces conformational changes in the protein.
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Binding Site Prediction: Molecular docking simulations are performed to build a computational model of the Guaijaverin-α-glucosidase complex. This helps predict the specific binding site and identify key molecular interactions, such as hydrogen bonds, that stabilize the binding.
Signaling Pathway Modulation
Recent studies indicate that Guaijaverin can modulate immune responses by influencing T helper (Th) cell differentiation. It has been shown to suppress signaling related to Th2 cells while promoting Th1 cell-associated pathways.[9]
Specifically, Guaijaverin was found to:
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Inhibit Th2 Pathway: Suppress the phosphorylation of STAT6 (p-STAT6) and the expression of GATA3, a master regulator transcription factor for Th2 cells. This leads to decreased production of Th2 cytokines like IL-4, IL-5, and IL-13.
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Promote Th1 Pathway: Increase the phosphorylation of STAT1 (p-STAT1) and the expression of T-bet, the master regulator for Th1 cells. This results in an increased production of the Th1 cytokine IFN-γ.
Caption: Guaijaverin's modulation of Th1/Th2 signaling pathways.
References
- 1. Guaijaverin - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Guaijaverin (HMDB0252965) [hmdb.ca]
- 3. Guaijaverin | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Guaiaverin - Quercetin 3-O-α-L-arabinopyranoside, 3′ [sigmaaldrich.com]
- 5. Guaijaverin | C20H18O11 | CID 5481224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guaijaverin | CAS#:22255-13-6 | Chemsrc [chemsrc.com]
- 8. Guaijaverin | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
